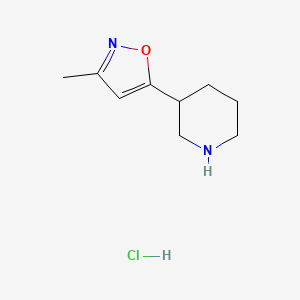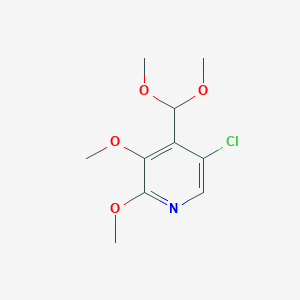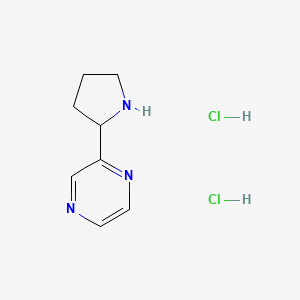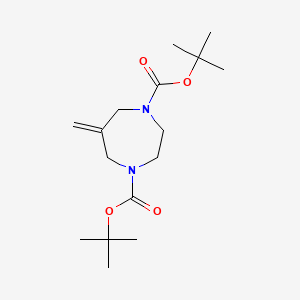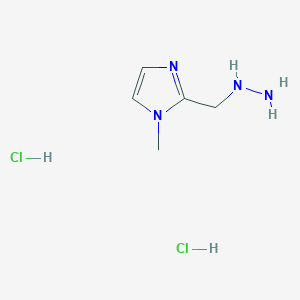![molecular formula C17H18N2O2 B1455174 6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157411-65-8](/img/structure/B1455174.png)
6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
Vue d'ensemble
Description
6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydroquinolin-2-one core, which is substituted at the 6-position by an amino group that is further substituted by a 3-methoxybenzyl group . The InChI code for this compound is 1S/C17H18N2O2/c1-21-15-4-2-3-12(9-15)11-18-14-6-7-16-13(10-14)5-8-17(20)19-16/h2-4,6-7,9-10,18H,5,8,11H2,1H3,(H,19,20) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Antitumor and Cytotoxic Activities
Tetrahydroquinoline derivatives have been synthesized and evaluated for their potential antitumor and cytotoxic activities. Studies have shown a relationship between the cytotoxic activity on U937 and HeLa cells and the aryl ring substitutions of tetrahydroquinoline derivatives. Some synthesized molecules demonstrated selective cytotoxic activity with greater selectivity index compared to reference compounds like colchicine and doxorubicin (Kouznetsov et al., 2016).
Antifungal Properties
Derivatives of tetrahydroquinoline have been synthesized and evaluated for their antifungal properties. The synthesis involved a two-step process, including a key step of forming N-benzyltetrahydroquinolines via a cationic imino Diels-Alder cycloaddition, followed by a catalytic debenzylation. In vitro testing against fungi including yeasts, hialohyphomycetes, and dermatophytes revealed that specific derivatives showed antifungal activity, particularly against dermatophytes (Bohórquez et al., 2015).
Tubulin Polymerization Inhibition
Research on indenopyrazoles, which are structurally related to tetrahydroquinolines, identified compounds with antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This mechanism was suggested by MorphoBase and ChemProteoBase profiling analyses, indicating the compound's potential as a tubulin inhibitor and its promising antiproliferative activity (Minegishi et al., 2015).
Molecular Docking Studies
Molecular docking studies of tetrahydroquinoline derivatives against various protein receptors demonstrated significant interactions, indicating potential as lead compounds for further study in inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial protein inhibition (Nair et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
6-[(3-methoxyphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-4-2-3-12(9-15)11-18-14-6-7-16-13(10-14)5-8-17(20)19-16/h2-4,6-7,9-10,18H,5,8,11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWKRAFASWVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)
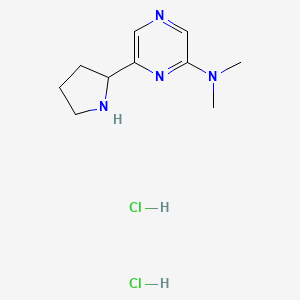
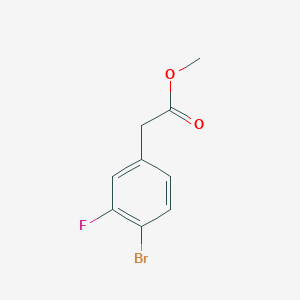
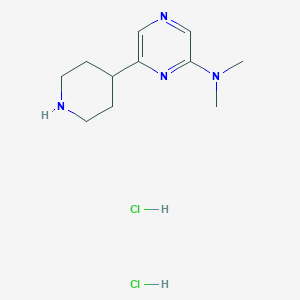
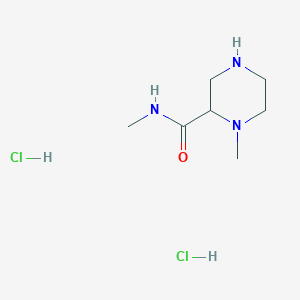
![2-Chloro-N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1455100.png)
![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)
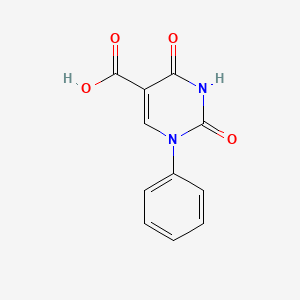
![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
